molecular formula C10H10ClNO3 B2856807 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 191096-45-4

6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2856807
CAS No.: 191096-45-4
M. Wt: 227.64
InChI Key: NDTKQGYAZMGCOH-UHFFFAOYSA-N
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Description

6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that belongs to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 6-chloro-2H-1,4-benzoxazin-3(4H)-one with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the benzoxazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in various substituted benzoxazines.

Scientific Research Applications

6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2H-1,4-benzoxazin-3(4H)-one: Lacks the hydroxyethyl group.

    2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the chlorine atom.

    6-bromo-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one: Contains a bromine atom instead of chlorine.

Uniqueness

6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the chlorine atom and the hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-1-2-8-7(5-6)12-10(14)9(15-8)3-4-13/h1-2,5,9,13H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTKQGYAZMGCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(O2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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